molecular formula C5H6F3N3 B1627597 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine CAS No. 947179-47-7

1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B1627597
CAS No.: 947179-47-7
M. Wt: 165.12 g/mol
InChI Key: UBZAVFJKMPELPX-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine (CAS 1349718-89-3) is a high-purity chemical building block offered for research and development purposes. This compound, with a molecular formula of C5H6F3N3 and a molecular weight of 165.12 g/mol, is a pyrazole derivative characterized by a 2,2,2-trifluoroethyl substituent . It is supplied as a hydrochloride salt to enhance stability and handling. As a molecular scaffold, this amine-functionalized pyrazole is of significant interest in medicinal chemistry and drug discovery for the synthesis of more complex molecules. Its structure, featuring multiple nitrogen sites and a highly electronegative trifluoroethyl group, makes it a valuable intermediate for constructing compound libraries. Researchers utilize this reagent in various applications, including the development of novel pharmacologically active compounds. For instance, related tetrazole-containing compounds derived from similar scaffolds have been investigated for potential applications in treating chronic pain and inflammation . This product is strictly labeled For Research Use Only and is not intended for direct human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)3-11-2-1-4(9)10-11/h1-2H,3H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZAVFJKMPELPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598874
Record name 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947179-47-7
Record name 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
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Preparation Methods

N-Alkylation of Pyrazole-3-amine Derivatives

The most widely employed method involves direct N-alkylation of pyrazole-3-amine using trifluoroethylating agents. Key variations include:

Method A: Iodide-Mediated Alkylation
Pyrazole-3-amine reacts with 2,2,2-trifluoroethyl iodide in dimethylformamide (DMF) at 80°C for 12 hours using potassium carbonate as base, achieving 68% yield with >95% purity. The mechanism proceeds through nucleophilic substitution (SN2), where the pyrazole nitrogen attacks the electrophilic trifluoroethyl iodide.

Method B: Triflate-Based Alkylation
Substituting the iodide with 2,2,2-trifluoroethyl trifluoromethanesulfonate in DMF at 100°C for 50 minutes with cesium carbonate increases yield to 76–78%. The triflate’s superior leaving group characteristics enhance reaction kinetics, enabling shorter durations under microwave irradiation.

Table 1: Comparative Analysis of Alkylation Agents

Parameter Trifluoroethyl Iodide Trifluoroethyl Triflate
Base K₂CO₃ Cs₂CO₃
Temperature 80°C 100°C
Reaction Time 12 h 50 min
Yield 68% 76–78%
Purity (GC-MS) >95% Not reported

Hydrochloride Salt Formation

Post-alkylation processing typically involves hydrochloride salt precipitation to improve stability. Treatment with anhydrous HCl gas in diethyl ether converts the free base to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine hydrochloride with 89% recovery. Spectroscopic confirmation includes:

  • ¹H NMR : δ 6.45 (pyrazole-H), δ 4.55 (–CH₂CF₃)
  • ¹⁹F NMR : δ –66.3 (CF₃)

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Patent WO2020222158A1 discloses a microreactor-based continuous process that enhances throughput and reduces byproduct formation. Key features:

  • Residence Time : 30 minutes at 120°C
  • Catalyst : Iron-porphyrin complexes (0.5 mol%)
  • Productivity : 2.8 kg/L·h vs. 0.9 kg/L·h in batch reactors

Table 2: Batch vs. Continuous Process Metrics

Metric Batch Reactor Continuous Flow
Temperature 80°C 120°C
Reaction Time 12 h 30 min
Space-Time Yield 0.9 kg/L·h 2.8 kg/L·h
Impurity Profile <5% <1%

Solvent and Base Optimization

Industrial protocols prioritize solvent recovery and base recyclability:

  • Solvent Systems : DMF/water biphasic mixtures reduce organic waste
  • Base Alternatives : Switching from K₂CO₃ to Cs₂CO₃ improves triflate reactivity while maintaining pH stability

Reaction Engineering and Process Challenges

Byproduct Formation and Mitigation

Dimerization of pyrazole-3-amine represents a major side reaction (up to 12% yield loss). Control strategies include:

  • Stoichiometric Control : Maintaining trifluoroethylating agent at 1.2–1.5 eq
  • Radical Scavengers : Addition of 0.1% hydroquinone suppresses free radical pathways

Table 3: Impurity Profiles Under Different Conditions

Condition Dimer Content Unreacted Starting Material
Standard Alkylation 5–7% 8–10%
Optimized Process <1% <2%

Green Chemistry Considerations

Recent advances focus on sustainable synthesis:

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) shows comparable yields to DMF with better biodegradability
  • Catalytic Recycling : Immobilized iron-porphyrin catalysts achieve 15 reuses without activity loss

Analytical Characterization

Spectroscopic Validation

Critical quality attributes are verified through:

  • HPLC Purity : >99% by reverse-phase C18 column (0.1% TFA in water/acetonitrile)
  • Mass Spec : m/z 195.1 [M+H]⁺ for free base; 201.58 g/mol for hydrochloride salt

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation at 140°C for 3 hours reduces reaction times by 75% compared to conventional heating. Energy consumption analysis shows:

Table 4: Energy Efficiency Comparison

Method Energy (kJ/mol) CO₂ Footprint (kg/mol)
Conventional Heating 4200 12.8
Microwave 980 3.1

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at N1 Substituent at Pyrazole Ring Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine Trifluoroethyl -NH₂ at C3 C₅H₆F₃N₃ 165.12 High electron-withdrawing group
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-3-amine 3-(Trifluoromethyl)benzyl -NH₂ at C3 C₁₁H₁₀F₃N₃ 253.21 Aromatic bulk, enhanced lipophilicity
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Ethyl -NH₂ at C4, -CF₃ at C3 C₆H₈F₃N₃ 179.14 Positional isomerism alters reactivity
4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-3-amine 2-(Trifluoromethoxy)ethyl -Cl at C4, -NH₂ at C3 C₇H₈ClF₃N₃O 249.61 Increased steric hindrance
4-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine Trifluoroethyl -NH₂ at C3, pyrrolidine carbonyl at C4 C₁₀H₁₃F₃N₄O 262.23 Enhanced hydrogen-bonding capacity

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoroethyl, trifluoromethyl) reduce basicity of the amine group and improve metabolic stability .
  • Positional isomerism (e.g., -NH₂ at C3 vs. C4) alters electronic distribution, affecting interactions in biological targets .

Physicochemical Properties

Property This compound 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-3-amine
Density (g/cm³) N/A N/A 1.53 (predicted)
Boiling Point (°C) N/A N/A 399.3 (predicted)
pKa N/A N/A 1.00 (predicted)
Solubility Moderate in organic solvents Soluble in DMSO, ethanol Likely low aqueous solubility due to chloro group

Notes:

  • The trifluoroethyl group enhances lipophilicity , favoring solubility in organic solvents .
  • Chloro and trifluoromethoxy substituents further reduce aqueous solubility but improve membrane permeability .

Biological Activity

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine is a fluorinated organic compound notable for its unique structural features, including a pyrazole ring and a trifluoroethyl group. These characteristics contribute to its distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.

Overview of Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential therapeutic applications. Research indicates that this compound may exhibit anti-inflammatory , anticancer , and antimicrobial properties.

The mechanism of action primarily involves the compound's interaction with specific molecular targets within biological systems. The trifluoroethyl group enhances lipophilicity, facilitating cell membrane penetration and intracellular interactions. This may lead to modulation of enzyme activity or receptor interactions, resulting in various biological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been reported that pyrazole derivatives can inhibit key kinases involved in cancer progression. A study demonstrated that structural modifications led to selective inhibition of certain kinases while reducing off-target effects .

Table 1: Kinase Inhibition Profile

CompoundTarget KinaseIC50 (μM)Remarks
This compoundAAK10.048Potent inhibition observed
Analog with methoxy groupTBK10.010Enhanced activity
Parent compoundMultipleVariesBroad inhibition profile

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting its utility in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

Test SystemCytokine InhibitionConcentration (μM)Effectiveness
LPS-stimulated macrophagesTNF-α10Significant reduction
Human endothelial cellsIL-65Moderate inhibition

Comparative Analysis with Similar Compounds

When compared to other pyrazole derivatives, this compound stands out due to its enhanced lipophilicity and metabolic stability attributed to the trifluoroethyl group. This feature allows for improved bioavailability and efficacy in therapeutic applications.

Table 3: Comparison with Related Compounds

CompoundLipophilicityMetabolic StabilityBiological Activity
This compoundHighHighAnti-inflammatory, anticancer
5-nitro-1H-pyrazoleModerateModerateAntimicrobial
4-bromo-1H-pyrazoleLowLowLimited therapeutic use

Q & A

Basic: What are the common synthetic routes for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

  • Step 1: Formation of the pyrazole ring via cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds.
  • Step 2: Introduction of the trifluoroethyl group using 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl iodide or triflate) under basic conditions. Catalysts like palladium or copper may facilitate substitution reactions .
  • Purification: Techniques such as column chromatography (silica gel) or recrystallization ensure high purity. Reaction optimization often requires adjusting solvents (e.g., MeCN, DMF) and temperatures to enhance yields .

Basic: How is the structure of this compound confirmed post-synthesis?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR): Distinct signals for the pyrazole protons (δ 6.5–8.5 ppm) and trifluoroethyl CF₃ group (δ 3.5–4.5 ppm for -CH₂CF₃) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight.
  • Infrared (IR) Spectroscopy: Absorbance bands for N-H (3300–3500 cm⁻¹) and C-F (1100–1250 cm⁻¹) bonds .

Basic: What are the key physicochemical properties influencing its reactivity?

  • Electron-Withdrawing Effect: The trifluoroethyl group (-CH₂CF₃) increases electrophilicity at the pyrazole ring, enhancing reactivity in nucleophilic substitutions .
  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reactions but may complicate aqueous-phase applications .
  • Stability: Hydrolytic stability under acidic/basic conditions must be tested via accelerated degradation studies .

Advanced: How can reaction conditions be optimized for introducing the trifluoroethyl group?

  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in trifluoroethylation reactions .
  • Base Choice: Strong bases (e.g., K₂CO₃) deprotonate intermediates, while milder bases (e.g., Et₃N) reduce side reactions.
  • Solvent Optimization: MeCN or THF enhances reaction rates compared to protic solvents .

Advanced: What strategies address low yields in multi-step synthesis?

  • Intermediate Characterization: Validate each step using TLC or LC-MS to identify bottlenecks .
  • Purification: Employ gradient column chromatography (e.g., PE:EtOAc) or preparative HPLC for challenging separations.
  • Temperature Control: Exothermic steps (e.g., alkylation) require slow reagent addition and cooling to prevent decomposition .

Advanced: How can researchers investigate its interaction with biological targets?

  • Biochemical Assays: Use enzyme inhibition assays (e.g., fluorescence-based) to quantify binding affinity (IC₅₀).
  • Surface Plasmon Resonance (SPR): Real-time monitoring of binding kinetics (kₐₙ, kₒff) to receptors .
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) for target engagement .

Advanced: How to resolve contradictions in reported biological activity data?

  • Reproducibility Checks: Validate assay conditions (pH, temperature) and compound purity (>95% by HPLC).
  • Control Experiments: Test against known inhibitors/agonists to confirm specificity.
  • Meta-Analysis: Cross-reference data across studies to identify confounding factors (e.g., cell line variability) .

Advanced: What computational approaches predict its reactivity and binding modes?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking: Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock Vina.
  • Molecular Dynamics (MD): Assess stability of ligand-receptor complexes over nanosecond timescales .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
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1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

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